molecular formula C10H8BrNO3 B3162806 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 881609-04-7

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B3162806
CAS No.: 881609-04-7
M. Wt: 270.08 g/mol
InChI Key: GNISCPPITVNTQM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS: 1368757-01-0, Molecular Formula: C₁₀H₈BrNO₃) is a brominated indole derivative characterized by a 2-oxoindoline core with a bromine substituent at position 5 and an acetic acid moiety attached to the indole nitrogen (N1). Its molecular weight is 270.08 g/mol, and its SMILES representation is C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O, reflecting the bromine at C5, the lactam ring (2-oxo-2,3-dihydroindole), and the acetic acid side chain .

The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the acidic carboxylic group, enabling participation in coupling reactions, nucleophilic substitutions, and coordination chemistry . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar indole ring and the spatial orientation of substituents .

Properties

IUPAC Name

2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISCPPITVNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the bromination of indole derivatives followed by acylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Chemistry

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with specific functional properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that indole derivatives can possess significant antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

The therapeutic potential of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is under investigation for treating various diseases. Its ability to interact with biological targets suggests it could play a role in drug development for conditions such as cancer and infections .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique reactivity allows for the creation of specialized polymers and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Compound Name CAS No. Molecular Formula Substituents Key Features Reference
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 1368757-01-0 C₁₀H₈BrNO₃ - Br at C5
- Acetic acid at N1
- 2-Oxo lactam
High polarity due to carboxylic acid; potential for hydrogen bonding .
(5-Bromo-1H-indol-3-yl)acetic acid 40432-84-6 C₁₀H₈BrNO₂ - Br at C5
- Acetic acid at C3
Lacks the lactam ring; acetic acid directly on indole C3, reducing solubility compared to N1-substituted analogs .
2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid 156695-44-2 C₁₀H₆BrNO₃ - Br at C5
- Oxoacetic acid at C3
Ketone group enhances electrophilicity at C3; potential for Schiff base formation .
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid 72935-71-8 C₂₂H₁₆ClNO₃ - Cl at C5
- Diphenyl at C3
- Acetic acid at N1
Bulky diphenyl groups increase steric hindrance, reducing reactivity compared to brominated analogs .
2-(5-Ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid 19612-79-4 C₁₂H₁₁NO₄ - Ethyl at C5
- 2,3-Diketone
Dual ketone groups enhance redox activity; lower halogen content reduces toxicity .

Key Observations :

Substituent Position : The placement of the acetic acid group (N1 vs. C3) significantly impacts solubility and hydrogen-bonding capacity. N1-substituted derivatives like the target compound exhibit higher polarity .

Halogen Effects: Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution reactivity compared to chlorine or non-halogenated analogs .

Ring Modifications : The presence of a lactam (2-oxo) or diketone (2,3-dioxo) alters tautomerism and conjugation, affecting stability and biological interactions .

Biological Activity

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a synthetic compound belonging to the indole family, has garnered attention for its diverse biological activities. The presence of a bromine atom at the 5-position of the indole ring significantly influences its reactivity and biological properties. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

  • IUPAC Name : 2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid
  • Molecular Formula : C10H8BrNO3
  • CAS Number : 1368757-01-0
  • Molecular Weight : 284.08 g/mol

The mechanism of action for 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom enhances the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. This property is crucial for its potential applications in drug development.

Anticancer Properties

Recent studies have demonstrated that 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-74.5Induction of apoptosis via mitochondrial pathway
HeLa5.0Cell cycle arrest at G2/M phase
A5496.3Inhibition of proliferation through apoptosis

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported effective inhibition against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Study on Anticancer Efficacy

A study published in ACS Omega focused on the anticancer efficacy of various indole derivatives, including 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. The results indicated that this compound demonstrated higher cytotoxicity compared to conventional chemotherapeutics like doxorubicin, particularly against breast cancer cell lines (MCF7 and MDA-MB231) .

Study on Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of pathogens. The study concluded that it effectively inhibited biofilm formation and exhibited bactericidal activity against resistant strains of Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid?

The synthesis typically involves alkylation or esterification of indole precursors. For example, reacting 5-bromo-2-oxindole with chloroacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3200 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole protons at δ 6.8–7.5 ppm) and carbon backbone.
  • FT-Raman : Confirms vibrational modes of the brominated indole ring (~600–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₈BrNO₃, ~284.98 g/mol) .

Q. What are the typical purification methods for this compound post-synthesis?

Recrystallization (using ethanol/water or DCM/hexane) is preferred for large-scale purification. For complex mixtures, gradient elution column chromatography (silica gel, 5–10% MeOH in DCM) resolves structurally similar byproducts. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data inconsistencies in this compound’s structure?

SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For twinned crystals, the TWIN command in SHELXL models overlapping lattices. Hydrogen bonding networks (e.g., O–H···O interactions) are validated using DFIX restraints. Residual density maps (e.g., peaks >1 e⁻/ų) indicate disordered solvent or missing atoms, resolved via PART instructions .

Q. What computational approaches are recommended for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:

  • Electrostatic Potential (ESP) : Highlights nucleophilic/electrophilic sites (e.g., oxoacetic acid moiety).
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predicts reactivity (energy gap ~4.5 eV).
  • Vibrational Frequencies : Matches experimental FT-IR/Raman data to confirm tautomeric forms .

Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?

Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., keto-enol tautomerism). Use:

  • Solvent Correction Tools (e.g., PCM model in Gaussian) to simulate solvent shifts.
  • VT-NMR (Variable Temperature NMR) to identify temperature-dependent equilibria.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational flexibility .

Q. What are the challenges in determining the crystal structure using X-ray diffraction?

Challenges include:

  • Crystal Twinning : Mitigated via SHELXL’s twin refinement or data collection at higher resolution (≤0.8 Å).
  • Disordered Solvent : Modeled using SQUEEZE (PLATON) to subtract electron density.
  • Weak Diffraction : Optimize crystal growth via slow evaporation (e.g., ethyl acetate/hexane) or seeding .

Q. What strategies are employed to evaluate the bioactivity of this compound against specific biological targets?

  • In Silico Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., HIV integrase in ).
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., fluorescence-based kinetics).
  • SAR Studies : Modify the bromine or oxoacetic acid group to correlate structure with activity .

Q. What mechanistic insights are critical for optimizing the synthesis yield?

Key factors:

  • Reaction Kinetics : Monitor intermediates via LC-MS to identify rate-limiting steps.
  • Catalyst Selection : Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl halide precursors are used).
  • Acid/Base Stoichiometry : Excess base (e.g., K₂CO₃) drives alkylation to completion but risks hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

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